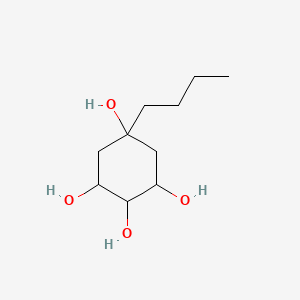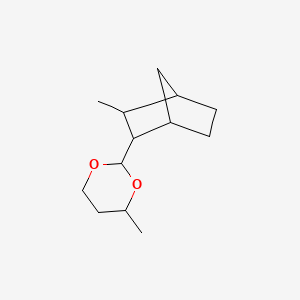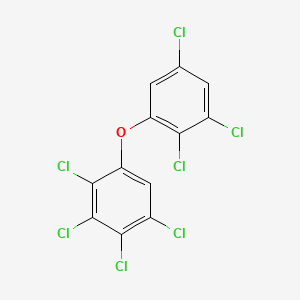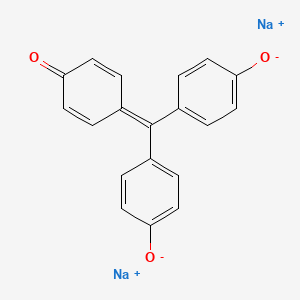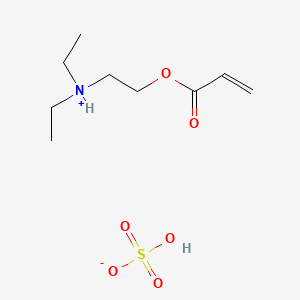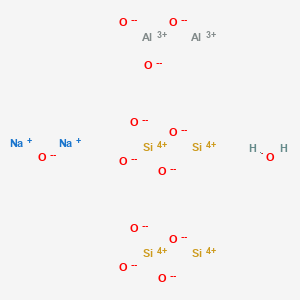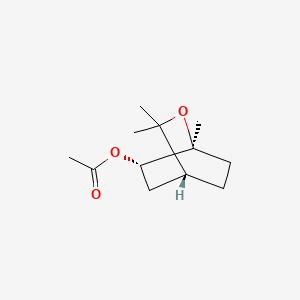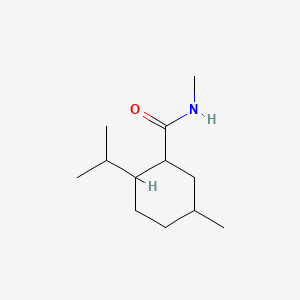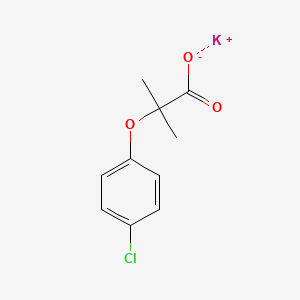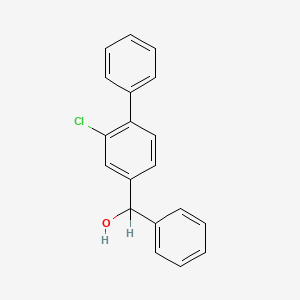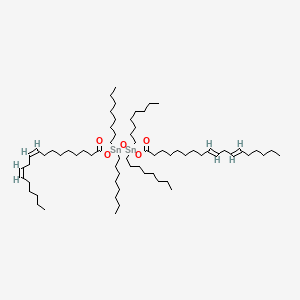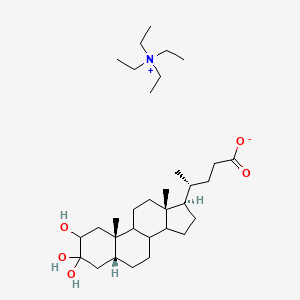
Einecs 274-253-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 274-253-2, also known as benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts involves the sulfonation of long-chain alkylbenzenes. The reaction typically occurs in the presence of sulfur trioxide or oleum, followed by neutralization with calcium hydroxide to form the calcium salt. The reaction conditions include maintaining a controlled temperature and ensuring the complete neutralization of the sulfonic acid groups.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the alkylbenzene is continuously fed and sulfonated. The resulting sulfonic acid is then neutralized with calcium hydroxide in a separate reactor. The final product is filtered, dried, and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Nitrated or halogenated alkylbenzenes.
Scientific Research Applications
Benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts have various scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. The molecular targets include lipid membranes and proteins, where it can disrupt or stabilize structures depending on the concentration and conditions.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzenesulfonate: Another surfactant with similar properties but different cation.
Ammonium lauryl sulfate: A surfactant with a shorter alkyl chain and different anionic group.
Calcium dodecylbenzenesulfonate: Similar structure but with a shorter alkyl chain.
Uniqueness
Benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts are unique due to their longer alkyl chain, which provides enhanced surfactant properties and better performance in industrial applications compared to shorter-chain analogs.
Properties
CAS No. |
70008-57-0 |
|---|---|
Molecular Formula |
C32H59NO5 |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
tetraethylazanium;(4R)-4-[(5R,10S,13R,17R)-2,3,3-trihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O5.C8H20N/c1-14(4-9-21(26)27)17-7-8-18-16-6-5-15-12-24(28,29)20(25)13-23(15,3)19(16)10-11-22(17,18)2;1-5-9(6-2,7-3)8-4/h14-20,25,28-29H,4-13H2,1-3H3,(H,26,27);5-8H2,1-4H3/q;+1/p-1/t14-,15-,16?,17-,18?,19?,20?,22-,23+;/m1./s1 |
InChI Key |
KIHDCQQFWYWCDR-VARYBCSTSA-M |
Isomeric SMILES |
CC[N+](CC)(CC)CC.C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CC(C(C4)(O)O)O)C)C |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)(O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


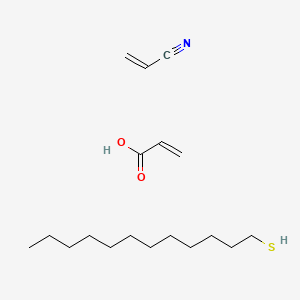
![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)

